Potassium (2-chloro-4-fluorobenzyl)trifluoroborate Potassium (2-chloro-4-fluorobenzyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430139
InChI: InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
SMILES: [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+]
Molecular Formula: C7H5BClF4K
Molecular Weight: 250.47 g/mol

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate

CAS No.:

VCID: VC13430139

Molecular Formula: C7H5BClF4K

Molecular Weight: 250.47 g/mol

* For research use only. Not for human or veterinary use.

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate -

Description

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is a chemical compound with the molecular formula C₇H₅BClF₄K and a molecular weight of 250.47 g/mol . This compound belongs to the class of trifluoroborates, which are widely used in organic synthesis due to their versatility and stability. Trifluoroborates are known for their ability to participate in various chemical reactions, including cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.

Synthesis and Applications

While specific synthesis methods for potassium (2-chloro-4-fluorobenzyl)trifluoroborate are not detailed in the available literature, trifluoroborates generally can be synthesized through the reaction of boronic acids with potassium fluoride (KF) in a suitable solvent. These compounds are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which allow for the formation of carbon-carbon bonds between aryl or vinyl groups.

Comparison with Similar Compounds

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate can be compared with other trifluoroborates in terms of its molecular structure and potential applications. For example, potassium (2,4-difluorophenyl)trifluoroborate has a molecular weight of 219.99 g/mol and is used in similar synthetic contexts . The presence of different substituents on the benzyl ring can affect the compound's reactivity and stability.

Product Name Potassium (2-chloro-4-fluorobenzyl)trifluoroborate
Molecular Formula C7H5BClF4K
Molecular Weight 250.47 g/mol
IUPAC Name potassium;(2-chloro-4-fluorophenyl)methyl-trifluoroboranuide
Standard InChI InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Standard InChIKey BZDCSRRRKKPAEK-UHFFFAOYSA-N
SMILES [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+]
Canonical SMILES [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+]
PubChem Compound 63703824
Last Modified Jan 05 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator